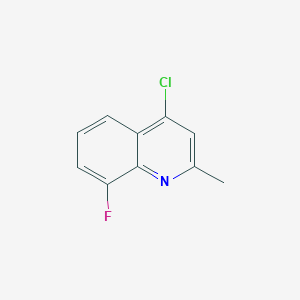

4-Chloro-8-fluoro-2-methylquinoline

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-chloro-8-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-5-8(11)7-3-2-4-9(12)10(7)13-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLIYBDVJXLAHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10488855 | |

| Record name | 4-Chloro-8-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18615-59-3 | |

| Record name | 4-Chloro-8-fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10488855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-fluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Halogenated Quinoline Derivatives

Established Synthetic Pathways for Quinoline (B57606) Ring Systems

The construction of the fundamental quinoline ring system can be achieved through several classical name reactions, each offering a distinct pathway to a variety of substituted derivatives. These methods have been refined over more than a century and remain cornerstones of heterocyclic chemistry.

Friedländer Quinoline Synthesis and its Adaptations

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a straightforward and versatile method for constructing quinolines. researchgate.netnih.gov The reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoaryl ketone with a compound containing a reactive α-methylene group, such as a ketone or aldehyde. researchgate.netwikipedia.org This condensation can be catalyzed by either acids or bases, or in some cases, promoted simply by heat. researchgate.netnih.gov

The mechanism is believed to proceed through an initial aldol (B89426) condensation followed by cyclization and dehydration, or alternatively, via the formation of a Schiff base followed by an intramolecular aldol-type reaction. wikipedia.org Numerous catalysts have been developed to improve the efficiency and conditions of the Friedländer synthesis, including various Lewis acids, trifluoroacetic acid, and iodine. wikipedia.orgrsc.org

Adaptations of this method have expanded its utility. For instance, to overcome the limited availability of 2-aminobenzaldehyde derivatives, a modification involves the in situ reduction of the more accessible 2-nitrobenzaldehydes using reagents like iron in acetic acid. researchgate.net This allows for a one-pot synthesis of substituted quinolines from a wider range of starting materials.

Doebner–Von Miller Reaction and its Utility in Quinoline Preparation

The Doebner–Von Miller reaction provides another major route to quinolines, typically involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound. wikipedia.orgsynarchive.com This reaction, also known as the Skraup-Doebner-Von Miller synthesis, is generally catalyzed by strong acids, such as Lewis acids or Brønsted acids. wikipedia.org

A key feature of this reaction is its operational simplicity and the use of readily available starting materials. clockss.org However, traditional Doebner-Von Miller reactions can suffer from harsh conditions and the formation of byproducts due to the polymerization of the α,β-unsaturated aldehyde. clockss.org To address these issues, modern variations have been developed. For example, conducting the reaction in a two-phase system can reduce aldehyde polymerization and improve yields. researchgate.net Furthermore, the use of solid acid catalysts, such as Ag(I)-exchanged Montmorillonite K10, has enabled the reaction to proceed under milder, solvent-free conditions, offering an environmentally friendlier approach with good to excellent yields and catalyst recyclability. clockss.orgresearchgate.net The reaction tolerates a variety of functional groups on the aniline starting material, making it a versatile tool for preparing a diverse library of quinoline derivatives. clockss.org

Pfitzinger Reaction for Carboxylated Quinoline Derivatives

The Pfitzinger reaction is a valuable modification of the Friedländer synthesis that specifically yields quinoline-4-carboxylic acids. wikipedia.orgui.ac.id This reaction utilizes isatin (B1672199) or its derivatives, which react with a carbonyl compound in the presence of a base. wikipedia.orgijsr.net The reaction mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with the carbonyl compound to form an imine, which subsequently cyclizes and dehydrates to afford the final quinoline-4-carboxylic acid. wikipedia.org

The Pfitzinger reaction provides a direct and efficient route to quinolines bearing a carboxylic acid group at the 4-position, a structural motif present in many biologically active compounds. ui.ac.idnih.gov The scope of the reaction is, however, somewhat limited by the stability of the substituents on the isatin starting material under the required basic conditions. nih.gov

Nucleophilic Substitution Reactions in Quinoline Chemistry

The quinoline ring system exhibits reactivity patterns that are a composite of its constituent benzene (B151609) and pyridine (B92270) rings. While the benzene portion is prone to electrophilic substitution, the pyridine ring is susceptible to nucleophilic attack. tutorsglobe.comyoutube.com Specifically, the C-2 and C-4 positions of the quinoline nucleus are electron-deficient and are thus activated for nucleophilic substitution reactions. youtube.comquimicaorganica.org

This reactivity is particularly pronounced when a good leaving group, such as a halogen, is present at these positions. quimicaorganica.org Halogenated quinolines, especially 2- and 4-haloquinolines, readily undergo substitution with a wide range of nucleophiles. quimicaorganica.orgiust.ac.ir This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile first adds to the ring to form a stable intermediate, followed by the elimination of the halide ion. quimicaorganica.org This synthetic strategy is a powerful tool for introducing diverse functionalities, such as amino, alkoxy, and thio groups, onto the quinoline scaffold. mdpi.com

Targeted Synthesis of Halogenated Quinoline Scaffolds

The specific placement of halogen atoms on the quinoline core is crucial for tuning the molecule's properties. The synthesis of compounds like 4-Chloro-8-fluoro-2-methylquinoline requires precise control over the introduction of both chlorine and fluorine atoms.

Strategies for Regioselective Introduction of Chlorine and Fluorine Atoms onto the Quinoline Nucleus

The regioselective introduction of halogens can be achieved through various strategies. Direct C-H functionalization is an increasingly explored avenue. For example, an electrochemical method has been developed for the direct 5,8-difluorination of quinolines using HF:pyridine, demonstrating a highly regioselective approach to polyfluorinated quinolines. georgiasouthern.edugeorgiasouthern.edu

However, a more common and often more controlled approach involves building the quinoline ring from a pre-halogenated precursor or introducing the halogen via substitution of another functional group. For the synthesis of this compound, a plausible route involves the initial synthesis of an 8-fluoro-substituted quinoline. For instance, 8-Fluoro-4-hydroxy-2-methylquinoline can serve as a key intermediate. ossila.com The hydroxyl group at the 4-position can then be converted to a chloro group. This is often accomplished by treating the corresponding 4-quinolinone with a chlorinating agent like phosphoryl chloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅). mdpi.com This nucleophilic substitution of the hydroxyl group provides a reliable method for introducing chlorine at the C-4 position.

The synthesis of the 8-fluoro-4-hydroxy-2-methylquinoline precursor itself would likely start from a fluorinated aniline, such as 2-fluoroaniline (B146934), which would then undergo a cyclization reaction, for example, a Conrad-Limpach-Knorr synthesis with an acetoacetic ester, to construct the desired quinoline ring system with the fluorine atom positioned at C-8.

Table 1: Summary of Quinoline Synthesis Methods

| Reaction Name | Reactants | Product Type | Key Features |

|---|---|---|---|

| Friedländer Synthesis | 2-aminobenzaldehyde/ketone + α-methylene carbonyl compound | Substituted Quinolines | Acid or base-catalyzed; versatile for various substituents. researchgate.netwikipedia.org |

| Doebner–Von Miller Reaction | Aniline + α,β-unsaturated carbonyl compound | Substituted Quinolines | Acid-catalyzed; uses simple starting materials. wikipedia.orgclockss.org |

| Pfitzinger Reaction | Isatin + Carbonyl compound | Quinoline-4-carboxylic acids | Base-catalyzed; specific for 4-carboxyquinolines. wikipedia.orgui.ac.id |

| Nucleophilic Substitution | 2- or 4-Haloquinoline + Nucleophile | 2- or 4-Substituted Quinolines | Key for functional group interconversion at C2/C4. quimicaorganica.orgiust.ac.ir |

Table 2: Compounds Mentioned in this Article

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| This compound | C₁₀H₇ClFN | 18615-59-3 sigmaaldrich.com |

| Quinoline | C₉H₇N | 91-22-5 |

| Isatin | C₈H₅NO₂ | 91-56-5 |

| 8-Fluoro-4-hydroxy-2-methylquinoline | C₁₀H₈FNO | 5288-22-2 ossila.com |

| 2,4-Dichloro-8-methylquinoline | C₁₀H₇Cl₂N | N/A mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | C₁₀H₈ClNO | N/A mdpi.com |

| Phosphoryl chloride | POCl₃ | 10025-87-3 |

Synthesis of this compound and Related Intermediates

The synthesis of this compound, a halogenated quinoline derivative, can be achieved through various synthetic routes, often involving cyclization and substitution reactions. A common precursor for this compound is 8-fluoro-4-hydroxy-2-methylquinoline. This intermediate possesses multiple functional groups that allow for facile chemical modifications. ossila.com

One established method for the synthesis of this compound involves the chlorination of the corresponding 4-hydroxyquinoline (B1666331) derivative. This transformation is typically achieved using standard chlorinating agents. The starting material, 8-fluoro-4-hydroxy-2-methylquinoline, can be synthesized through the cyclization of appropriate acyclic precursors.

A general approach to substituted quinolines involves the cyclocondensation of anilines with carbonyl compounds. For instance, the synthesis of 4-chloro-8-methylquinolin-2(1H)-one, a related structure, starts from 4-hydroxy-8-methylquinolin-2(1H)-one. mdpi.com This is first chlorinated to yield 2,4-dichloro-8-methylquinoline, which is then subjected to acid hydrolysis to furnish the desired 4-chloro-8-methylquinolin-2(1H)-one. mdpi.com A similar strategy can be envisioned for the fluoro-substituted analogue.

Another synthetic pathway involves the reaction of an appropriately substituted aniline with a β-ketoester, followed by cyclization and subsequent chlorination. The choice of reactants and reaction conditions is crucial for achieving high yields and regioselectivity.

The table below outlines a potential synthetic sequence for this compound, highlighting key intermediates and reaction types.

Table 1: Synthetic Sequence for this compound

| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Type |

| 1 | 2-Fluoroaniline | Ethyl acetoacetate | Ethyl 3-((2-fluorophenyl)amino)but-2-enoate | Condensation |

| 2 | Ethyl 3-((2-fluorophenyl)amino)but-2-enoate | High-temperature cyclization catalyst (e.g., Dowtherm A) | 8-Fluoro-4-hydroxy-2-methylquinoline | Cyclization |

| 3 | 8-Fluoro-4-hydroxy-2-methylquinoline | Phosphorus oxychloride (POCl₃) | This compound | Chlorination |

C-H Bond Functionalization as a Modern Approach to Substituted Quinolines

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful and atom-economical strategy in modern organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.orgnih.gov This approach is particularly relevant for the synthesis of substituted quinolines, a class of heterocycles with significant applications in medicinal chemistry and materials science. nih.gov

Transition metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental in the development of regioselective C-H functionalization methods for quinolines. nih.govmdpi.com The inherent reactivity of the quinoline ring system, along with the use of directing groups, allows for the selective introduction of various functional groups at specific positions.

Recent advancements have focused on the C-H functionalization of quinoline N-oxides, which can act as internal directing groups, facilitating reactions at the C2 and C8 positions. For example, rhodium-catalyzed C-8 allylation of quinoline N-oxide using vinylcyclopropanes has been reported to proceed at room temperature with good diastereoselectivity. rsc.org Similarly, cobalt-catalyzed C-8 olefination and oxyarylation of quinoline-N-oxides have been achieved. rsc.org

Metal-free C-H functionalization methods are also gaining prominence. acs.org These approaches often utilize radical-mediated processes or strong oxidants to activate C-H bonds. For instance, a metal-free method for the synthesis of functionalized quinolines from 2-styrylanilines and 2-methylquinolines has been developed, proceeding via a tandem C(sp³)–H bond functionalization and cyclization strategy. acs.org

The table below summarizes recent examples of C-H functionalization reactions applied to quinoline scaffolds.

Table 2: Examples of C-H Functionalization in Quinoline Synthesis

| Catalyst/Reagent | Quinoline Substrate | Functionalization Position | Added Functional Group | Reference |

| Rhodium(III) | Quinoline N-oxide | C8 | Allyl | rsc.org |

| Cobalt(III) | Quinoline N-oxide | C8 | Olefin/Aryl ether | rsc.org |

| Palladium(II) acetate | Quinoline N-oxide | C2 | Aryl | nih.gov |

| Copper acetate | Anthranils and saturated ketones | C3 | Various substituents | mdpi.com |

| Iodine/TBHP | 2-Methylquinolines and 2-styrylanilines | C2 | Substituted vinyl | acs.org |

Comprehensive Analysis of Biological Activities and Therapeutic Prospects of 4 Chloro 8 Fluoro 2 Methylquinoline Analogues

Anticancer Potential of Quinoline (B57606) Derivatives

Quinoline and its derivatives have emerged as a significant class of compounds in the field of oncology, demonstrating a wide range of anticancer activities. nih.gov Their versatile chemical structure allows for modifications that can lead to the inhibition of cancer cell growth, induction of programmed cell death (apoptosis), and modulation of the cell cycle. nih.gov The "druggability" and accessibility of the quinoline nucleus have made it a popular scaffold in the discovery of new anticancer agents. nih.gov

Inhibition of Cancer Cell Growth and Proliferation

Quinoline derivatives have shown considerable promise in halting the growth and spread of various cancer cells. nih.gov Research has demonstrated the cytotoxic effects of these compounds against a multitude of cancer cell lines. rsc.org For instance, a series of newly synthesized quinoline derivatives exhibited inhibitory effects on the growth of MCF-7 human breast cancer cells. nih.gov The anticancer activity of these compounds was found to be comparable to the commonly used chemotherapy drug, cisplatin (B142131). nih.gov

The mechanisms behind this growth inhibition are diverse. Some quinoline derivatives act as inhibitors of crucial enzymes involved in cancer progression, such as c-Met kinase, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor (VEGF). mdpi.com Others have been found to interfere with DNA by acting as alkylating agents. mdpi.com A study on a novel quinoline derivative, 91b1, revealed its ability to suppress tumor development in animal models. mdpi.com This compound demonstrated a stronger anticancer effect than cisplatin in several cancer cell lines, including AGS, KYSE150, and KYSE450, and appeared to be less toxic to non-tumor cells. mdpi.com

Furthermore, some quinoline derivatives function as tubulin polymerization inhibitors, disrupting the formation of microtubules which are essential for cell division. rsc.orgconsensus.app One such compound, 4c, emerged as a potent antiproliferative agent with broad-spectrum efficacy against numerous cancer cell lines. rsc.org The table below summarizes the growth inhibition percentages of various quinoline derivatives against a panel of cancer cell lines.

| Compound | Cancer Cell Line | Growth Inhibition (%) | Reference |

|---|---|---|---|

| Compound 3b | Various | Moderate to High | rsc.org |

| Compound 3c | Various | Moderate to High | rsc.org |

| Compound 4c | Various | High | rsc.org |

| Compound 5c | Various | Moderate to High | rsc.org |

| Compound 6c | Various | Moderate to High | rsc.org |

| Compound 91b1 | AGS, KYSE150, KYSE450 | Higher than Cisplatin | mdpi.com |

Induction of Apoptosis in Neoplastic Cells

A key strategy in cancer therapy is to trigger apoptosis, or programmed cell death, in malignant cells. Quinoline derivatives have been shown to effectively induce apoptosis through various mechanisms. nih.govnih.gov One such mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and trigger the apoptotic cascade. nih.gov For example, the quinoline derivative S4 was found to induce apoptosis in doxorubicin-resistant T lymphoblastic leukemia cells (CEM/ADR 5000) by increasing ROS levels. nih.gov

Another pathway for apoptosis induction by quinoline derivatives is through the mitochondrial-dependent pathway. nih.gov This is often characterized by a decrease in the mitochondrial membrane potential (MMP). nih.govnih.gov Compound 6f, a quinoline tethered cis-vinyl triamide, was shown to decrease the MMP in MCF-7 breast cancer cells, leading to apoptosis. nih.gov Similarly, other hybrid molecules containing a naphthoquinone and quinolinedione scaffold have demonstrated the ability to induce apoptosis, confirmed by methods such as Hoechst staining and Annexin V assays. nih.gov

Some quinoline derivatives can also induce apoptosis by inhibiting key survival proteins or signaling pathways. Vosaroxin, a first-in-class quinolone derivative, causes DNA damage by intercalating with DNA and inhibiting topoisomerase II, ultimately leading to tumor cell apoptosis. nih.gov The table below highlights several quinoline derivatives and their observed apoptotic effects.

| Compound | Cell Line | Mechanism of Apoptosis Induction | Reference |

|---|---|---|---|

| S4 | CEM/ADR 5000 | Generation of Reactive Oxygen Species (ROS) | nih.gov |

| Compound 6f | MCF-7 | Mitochondrial-dependent pathway, decreased MMP | nih.gov |

| Vosaroxin | Tumor cells | DNA intercalation and topoisomerase II inhibition | nih.gov |

| Naphthoquinone-quinolinedione hybrids | HeLa, MCF-7 | Induction of apoptosis | nih.gov |

Modulation of Cell Cycle Progression

The cell cycle is a series of events that leads to cell division and replication. capes.gov.br Cancer is often characterized by deregulated cell cycle progression. capes.gov.br Quinoline derivatives have been found to interfere with this process, often by causing cell cycle arrest at specific phases, thereby preventing cancer cells from proliferating. nih.govrsc.org

For instance, compound 4c was found to induce cell cycle arrest in the G2 and M phases in MDA-MB-231 breast cancer cells. rsc.org This arrest is a common effect of tubulin polymerization inhibitors, which disrupt the formation of the mitotic spindle. rsc.org Another quinoline derivative, 91b1, was shown to cause an accumulation of A549 lung cancer cells and KYSE450 esophageal cancer cells in the G0/G1 phase, ultimately inhibiting their growth. mdpi.com

Similarly, quinoline-[2-(4-methoxyphenyl)-cis-vinyl] triamide 6f was found to effectively block the G1 phase of the cell cycle in MCF-7 breast cancer cells, increasing the cell population in this phase by 1.2-fold compared to controls. nih.gov The ability of these compounds to halt the cell cycle at different checkpoints is a crucial aspect of their anticancer potential. The table below provides examples of quinoline derivatives and their effects on the cell cycle.

| Compound | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Compound 4c | MDA-MB-231 | Arrest at G2/M phases | rsc.org |

| Compound 91b1 | A549, KYSE450 | Arrest at G0/G1 phase | mdpi.com |

| Compound 6f | MCF-7 | Arrest at G1 phase | nih.gov |

| Naphthoquinone-quinolinedione hybrid | Tumor cells | Arrest at G0/G1 phase | nih.gov |

Role in Reversing Multidrug Resistance (MDR) in Cancer

A major challenge in cancer treatment is the development of multidrug resistance (MDR), where cancer cells become resistant to a variety of chemotherapy drugs. nih.gov A key player in MDR is the P-glycoprotein (P-gp), a cell membrane pump that actively removes anticancer drugs from the cell, reducing their effectiveness. nih.gov Several quinoline derivatives have shown the ability to reverse MDR, making them promising agents for combination therapy. acs.orgnih.gov

These compounds often work by inhibiting the function of P-gp. acs.org For example, MS-209, a novel quinoline derivative, was found to reverse P-gp-mediated MDR in human small cell lung cancer cells. nih.gov It restored the chemosensitivity of resistant cells to drugs like etoposide, adriamycin, and vincristine (B1662923) in a dose-dependent manner. nih.gov Studies have shown that certain structural features of quinoline derivatives, such as the deviation of two aryl rings from a common plane, are essential for their MDR-reversing activity. acs.org

Another quinoline derivative, S4, demonstrated the ability to kill doxorubicin-resistant T lymphoblastic leukemia cells. nih.gov The development of such MDR-reversing agents is a critical area of research to improve the outcomes of cancer chemotherapy. unimelb.edu.au The table below lists quinoline derivatives with MDR-reversing properties.

| Compound | Mechanism of MDR Reversal | Reference |

|---|---|---|

| MS-209 | Inhibition of P-glycoprotein (P-gp) | acs.orgnih.gov |

| S4 | Effective against doxorubicin-resistant cells | nih.gov |

| MS-073 | Reverses MDR more effectively than verapamil | acs.org |

Antimicrobial Efficacy of Halogenated Quinolines

Halogenated quinolines are a class of compounds that have demonstrated significant antimicrobial properties, including activity against drug-resistant bacteria. nih.gov The addition of halogen atoms to the quinoline scaffold can enhance their potency and spectrum of activity. nih.gov

Antibacterial Spectrum and Potency (e.g., against Staphylococcus aureus, MRSA, Gram-positive, Gram-negative strains)

Halogenated quinolines have shown broad-spectrum antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov They have been found to be effective against challenging pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). nih.govconsensus.app

Research has shown that select halogenated quinolines can eradicate drug-resistant Gram-positive pathogens and their biofilms. nih.govresearchgate.net For example, certain quinoline-2-one derivatives exhibited significant antibacterial action against multidrug-resistant Gram-positive strains, including MRSA, methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci (VRE). nih.gov Compound 6c from this series was particularly potent, with a Minimum Inhibitory Concentration (MIC) of 0.75 μg/mL against MRSA and VRE. nih.gov

The position and type of halogen substitution can influence the antibacterial activity. nih.gov Some halogenated quinolines have also shown the ability to combat biofilms, which are communities of bacteria that are notoriously difficult to treat with conventional antibiotics. nih.govconsensus.app While generally more effective against Gram-positive bacteria, some quinoline derivatives have displayed activity against Gram-negative strains as well. nih.govrsc.org The table below summarizes the antibacterial activity of various halogenated quinoline derivatives.

| Compound/Derivative | Target Bacteria | Activity/MIC | Reference |

|---|---|---|---|

| Compound 6c (Quinoline-2-one derivative) | MRSA, VRE | MIC: 0.75 μg/mL | nih.gov |

| Compound 6c (Quinoline-2-one derivative) | MRSE | MIC: 2.50 μg/mL | nih.gov |

| Indolo[3,2-b]quinoline analog (23) | MRSA (OM481, OM584) | MIC: 2 µg/mL | nih.gov |

| Benzofuro[3,2-b]quinoline (24) | MRSA (OM481, OM584) | MIC: 2 µg/mL | nih.gov |

| Ciprofloxacin derivative (1) | MRSA (ATCC33591) | MIC: 8 µg/mL | nih.gov |

| Halogenated quinoline 2 (HQ 2) | MRSE 35984 | MIC: 0.59 µM | nih.gov |

Antitubercular Activity against Mycobacterium tuberculosis

The quinoline framework is a recognized pharmacophore in the development of antitubercular agents. While research specifically detailing the activity of 4-chloro-8-fluoro-2-methylquinoline is limited, studies on structurally related analogues highlight the potential of this chemical class. A prominent example involves a series of 7-chloro-4-quinolinylhydrazone derivatives, which have been synthesized and assessed for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov

Several compounds within this series demonstrated significant inhibitory effects. The presence of the 7-chloroquinoline (B30040) nucleus was crucial for the observed activity. Notably, three compounds from the series exhibited a potent minimum inhibitory concentration (MIC) of 2.5 µg/mL. nih.gov This level of activity is comparable to that of established first-line antitubercular drugs such as ethambutol (B1671381) and rifampicin, underscoring the promise of chloroquinoline derivatives as a foundation for novel anti-TB drug discovery. nih.gov

Table 1: Antitubercular Activity of Selected 7-Chloro-4-quinolinylhydrazone Analogues

| Compound | Substituent on Hydrazone | MIC (µg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| 3f | 4-hydroxy-3-methoxy-phenyl | 2.5 |

| 3i | 4-dimethylamino-phenyl | 2.5 |

| 3o | 2-hydroxy-3-methoxy-phenyl | 2.5 |

| Ethambutol | (Reference Drug) | 3.12 |

| Rifampicin | (Reference Drug) | 2.0 |

Data sourced from a study on 7-chloro-4-quinolinylhydrazones. nih.gov

Antifungal and Antiprotozoal Activities

The versatile quinoline scaffold has demonstrated significant potential in combating a wide range of microbial pathogens, including fungi and protozoa. nih.gov

Antifungal Properties

Research into fluorinated and chlorinated quinoline analogues has revealed potent antifungal capabilities. In one study, an analogue of the antimalarial drug mefloquine (B1676156), (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, showed significant activity against pathogenic fungi. nih.gov All four stereoisomers of this compound retained potent antifungal effects, with Minimum Inhibitory Concentrations (MICs) as low as 1 µg/mL against Cryptococcus neoformans and 4 µg/mL against Candida albicans. nih.gov

Furthermore, a separate investigation into novel fluorinated quinoline analogues, synthesized from 2-fluoroaniline (B146934), revealed broad-spectrum antifungal activity. mdpi.com Several of these compounds, featuring an 8-fluoro-2,3-dimethylquinolin-4-yl core, exhibited over 80% inhibition against the plant pathogenic fungus Sclerotinia sclerotiorum at a concentration of 50 µg/mL. mdpi.com These findings highlight that the strategic placement of fluorine and chlorine atoms on the quinoline ring can yield compounds with significant antifungal efficacy. mdpi.comnih.gov

Antiprotozoal Properties

Quinoline derivatives are a cornerstone of antiprotozoal drug discovery, with quinine (B1679958) being a historic antimalarial agent. rsc.org Modern synthetic analogues continue this legacy, showing activity against a variety of protozoan parasites. Studies have demonstrated that quinoline derivatives can be effective against trypanosomatids, the parasites responsible for diseases like leishmaniasis and sleeping sickness. rsc.orgnih.gov

For instance, a series of quinoline derivatives incorporating arylnitro and aminochalcone moieties were evaluated against a panel of protozoa. nih.gov Several compounds showed submicromolar activity against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness, with EC50 values as low as 0.19 µM and high selectivity. nih.gov Another study on 2,4-bis[(substituted-aminomethyl)phenyl]quinoline derivatives also reported antiprotozoal activity in the micromolar range against Leishmania donovani and Trypanosoma brucei brucei. tandfonline.comnih.gov

Table 2: Antifungal and Antiprotozoal Activity of Selected Quinoline Analogues

| Compound Class | Pathogen | Activity Measurement | Result |

|---|---|---|---|

| Mefloquine Analogue (erythro enantiomers) | Cryptococcus neoformans | MIC | 1 µg/mL |

| Mefloquine Analogue (erythro enantiomers) | Candida albicans | MIC | 4 µg/mL |

| 8-Fluoro-2,3-dimethylquinoline Analogue (2b) | Sclerotinia sclerotiorum | % Inhibition at 50 µg/mL | >80% |

| Arylnitro-aminochalcone Quinoline (4i) | Trypanosoma brucei rhodesiense | EC50 | 0.19 µM |

| Arylnitro-aminochalcone Quinoline (4i) | Trypanosoma brucei brucei | EC50 | 0.4 µM |

Data sourced from studies on mefloquine analogues nih.gov, fluorinated quinolines mdpi.com, and quinoline derivatives with antiprotozoal activity. nih.gov

Anti-inflammatory and Immunomodulatory Effects

Quinoline derivatives have been investigated for their capacity to modulate the immune system and exert anti-inflammatory effects. researchgate.netresearchgate.net

The anti-inflammatory properties of some quinoline structures are attributed to their ability to inhibit key enzymes in the inflammatory cascade. nih.gov For example, a synthetic quinoline hybrid was shown to have potent anti-inflammatory effects, which molecular docking studies suggested was due to strong inhibition of the cyclooxygenase-2 (COX-2) enzyme. nih.gov Other research on an indoloquinoline derivative demonstrated that it could significantly reduce levels of inflammatory markers in animal models. nih.gov

In terms of immunomodulation, certain fluoroquinolones have been shown to alter the production of key cytokines. nih.gov These compounds can inhibit the synthesis of pro-inflammatory cytokines like interleukin-1 (IL-1) and tumour necrosis factor-alpha (TNF-α), while simultaneously enhancing the production of interleukin-2 (B1167480) (IL-2) and colony-stimulating factors (CSF). nih.gov The mechanism for these effects may involve the modulation of transcription factors such as nuclear factor-kappa B (NF-κB). nih.gov Further studies have shown that quinolinone derivatives can reduce the secretion of the pro-inflammatory cytokine IL-1β, suggesting their potential as immunomodulators. acs.org

Table 3: Immunomodulatory Effects of Quinoline Derivatives on Cytokine Production

| Compound Class | Effect | Target Cytokine | Mechanism/Pathway Implicated |

|---|---|---|---|

| Fluoroquinolones | Inhibition | IL-1, TNF-α | Modulation of NF-κB |

| Fluoroquinolones | Superinduction | IL-2 | - |

| Fluoroquinolones | Enhancement | Colony-Stimulating Factors (CSF) | - |

| Quinolin-2(1H)-ones | Inhibition | IL-1β | - |

Data synthesized from reviews on quinolone immunomodulation nih.gov and studies on quinolinone derivatives. acs.org

Antimalarial Activity of Quinoline-Based Compounds

The quinoline scaffold is arguably one of the most important pharmacophores in the history of antimalarial drug development, with quinine being the archetypal drug. wikipedia.org The 4-aminoquinoline (B48711) subclass, which includes the widely used drug chloroquine (B1663885), has been a major focus of research. nih.gov Structure-activity relationship (SAR) studies have established that a 7-chloro substituent on the quinoline ring is critical for the inhibitory activity against hemozoin formation, a key process in the parasite's detoxification pathway. nih.gov This feature helps the drug accumulate in the parasite's acidic food vacuole. nih.gov

The introduction of a methyl group at the C-2 position of the quinoline ring, as is present in this compound, has also been explored. In the context of 8-aminoquinolines like primaquine, the addition of a 2-methyl group was found to slightly increase radical curative activity while reducing acute toxicity. nih.gov Furthermore, the development of 4'-fluoro and 4'-chloro analogues of amodiaquine (B18356) has led to the identification of compounds with potent activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. researchgate.net This demonstrates that halogenation, including fluorination, is a viable strategy for optimizing the antimalarial properties of quinoline-based compounds. researchgate.net

Other Pharmacological Applications of Quinoline Derivatives

Antiviral Properties, including HIV-1 Reverse Transcriptase Inhibition

The quinoline scaffold is present in a variety of compounds with broad-spectrum antiviral activity against viruses such as HIV, Zika virus, and Ebola virus. nih.gov While many anti-HIV agents target the reverse transcriptase (RT) enzyme, quinoline derivatives have shown the ability to inhibit other crucial viral targets. researchgate.netresearchgate.net

A major breakthrough in anti-HIV therapy was the development of integrase inhibitors, and the quinoline derivative elvitegravir (B1684570) emerged as a potent HIV-1 integrase inhibitor. researchgate.netresearchgate.net This enzyme is essential for integrating the viral DNA into the host cell's genome. nih.gov In addition to integrase, other viral processes can be targeted by quinolines. A study on novel quinoline derivatives found that they could effectively block the interaction between the viral Tat protein and the TAR RNA element, a process critical for viral gene expression and replication. nih.gov Molecular modeling suggested these compounds bind to the Tat protein directly. nih.gov These findings indicate that the quinoline framework serves as a versatile platform for developing anti-HIV agents that act through various mechanisms beyond RT inhibition. researchgate.netnih.gov

Neuroactive Properties and Receptor Modulation (e.g., NMDA Receptor Antagonism, α2C-Adrenoceptor Antagonism)

Quinoline derivatives have been identified as modulators of key receptors in the central nervous system, indicating their potential for treating neurological and psychiatric disorders.

One significant area of research is their activity as N-methyl-D-aspartate (NMDA) receptor antagonists. researchgate.net The NMDA receptor is crucial for synaptic plasticity, but its overactivation can lead to excitotoxicity and neuronal damage. nih.gov Certain 4-substituted-quinoline-2-carboxylic acid derivatives have been shown to be potent and selective antagonists at the glycine (B1666218) binding site of the NMDA receptor. researchgate.net The glycine site is a co-agonist site, and blocking it can modulate receptor activity. One of the most effective compounds in a studied series, 5,7-dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid, displayed a high binding affinity with an IC50 value of 0.57 µM. researchgate.net

Beyond the NMDA receptor, quinoline derivatives have shown inhibitory activity against other neurologically relevant targets. For instance, certain quinoline derivatives were identified as competitive inhibitors of the Calcitonin gene-related peptide (CGRP) receptor, a key target in the treatment of migraines. nih.gov While specific data on α2C-adrenoceptor antagonism for this compound analogues is not prominent, the documented interactions with other CNS receptors like the NMDA and CGRP receptors highlight the broad neuroactive potential of the quinoline scaffold. researchgate.netnih.gov

Table 4: Neuroactive Properties of Selected Quinoline Analogues

| Compound Class | Target Receptor | Type of Activity | Potency (IC50/Ki) |

|---|---|---|---|

| 4-Substituted-quinoline-2-carboxylic acids | NMDA (Glycine Site) | Antagonist | 0.57 µM (for lead compound) |

| Quinoline derivatives | CGRP Receptor | Competitive Inhibitor | Low nano-molar range (for lead compounds) |

Data sourced from studies on NMDA receptor antagonists researchgate.net and CGRP receptor inhibitors. nih.gov

Structure Activity Relationship Sar Investigations of 4 Chloro 8 Fluoro 2 Methylquinoline and Analogues

General Principles of SAR in Quinoline (B57606) Pharmacophores

The quinoline ring system serves as a versatile framework for drug design, with its biological activity being finely tunable through chemical modifications at various positions. researchgate.netrsc.org General SAR principles have been established across different therapeutic areas. For instance, in the realm of antibacterial quinolones, a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety annulated to an aromatic ring is considered essential for activity. slideshare.net

Key structural features that consistently influence the biological activity of quinoline pharmacophores include:

Substitution on the Quinoline Nitrogen (N1): The nature of the substituent at the N1 position is often crucial. For certain anticancer quinolin-4-ones, substitution at this position is essential for potency. researchgate.net

The C4 Position: The substituent at the C4 position significantly impacts activity. A carbonyl group at C4 is vital for some anticancer agents, while in 4-aminoquinolines, the amino group and its side chain are critical for antimalarial action. researchgate.netyoutube.com

The Benzene (B151609) Ring (Positions C5-C8): Substituents on the carbocyclic part of the quinoline system modulate properties like lipophilicity, cell penetration, and target interaction. A fluorine atom at C6 is often associated with enhanced antibacterial activity, while substituents at C7 can influence antimicrobial spectrum and interaction with enzymes like DNA topoisomerase. slideshare.netresearchgate.net A QSAR study on antimalarial quinolines highlighted that a halogen at the C7 position favors inhibitory activity. nih.gov

Role of Halogen Substituents in Modulating Biological Activity

Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties. researchgate.net In the quinoline scaffold, halogens can influence lipophilicity, metabolic stability, and binding affinity to target proteins. nih.govnih.gov Halogenated quinolines have shown potent activity in eradicating bacterial biofilms, including those of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.govnih.govrsc.org

The position and type of halogen are critical. For example, in a series of 4-aminoquinoline (B48711) derivatives tested for anticancer activity, the replacement of a 7-chloro group with a 7-trifluoromethyl group generally led to a decrease in antigrowth activity on breast cancer cells. nih.gov This underscores the specific role that a chlorine atom at position 7 plays in conferring cytotoxicity in that particular scaffold.

Influence of Fluorine at Position 8 on Reactivity, Binding, and Potency

The introduction of a fluorine atom at the C8 position of the quinoline ring is a common strategy in medicinal chemistry. nih.govossila.com Fluorine's high electronegativity and small size can alter the electronic distribution of the ring system, influence the pKa of nearby functional groups, and form key interactions (like hydrogen bonds) with biological targets. researchgate.net

While direct SAR studies on the 8-fluoro substituent in the context of 4-chloro-8-fluoro-2-methylquinoline are limited, studies on related compounds provide insights. In one study investigating the mutagenicity of various fluoroquinoline derivatives, substitution at the C8 position was found to cause no significant change in mutagenic activity compared to the unsubstituted quinoline. nih.gov In the development of novel antifungal agents based on a tebufloquin (B3424904) lead, an 8-fluoro substituent was intentionally incorporated into the design, leading to a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates with good antifungal activity. nih.gov This suggests that the 8-fluoro group is considered a favorable feature for enhancing certain biological activities.

Impact of Chlorine at Position 4 on Biological Efficacy and Receptor Interactions

The chlorine atom at the C4 position of the quinoline ring is a key feature influencing both chemical reactivity and biological activity. The C4 position is highly susceptible to nucleophilic substitution, making 4-chloroquinolines valuable intermediates for the synthesis of a wide array of derivatives, such as 4-aminoquinolines. frontiersin.org This reactivity allows for the introduction of diverse side chains, which is a cornerstone of SAR exploration for this class of compounds.

The 7-chloro-4-aminoquinoline scaffold is the basis for the well-known antimalarial drug chloroquine (B1663885). SAR studies on chloroquine and its analogues have consistently shown that the 7-chloro group is essential for optimal antimalarial activity. youtube.com Its replacement with an electron-donating group, such as a methyl group, results in a complete loss of activity. youtube.com In anticancer studies, hybrid compounds derived from a 7-chloro-4-piperazinylquinoline ring system generally showed better antigrowth activity on breast cancer cells than their 7-trifluoromethyl analogues. nih.gov While this refers to a C7-chloro group, it emphasizes the profound impact of chlorine's electronic properties on biological efficacy. For antimalarial activity, a QSAR model indicated that a hydrophilic substituent at the C4 position favors inhibitory activity against P. falciparum. nih.gov

Effects of the Methyl Group at Position 2 on the Quinoline Scaffold

The methyl group at the C2 position of the quinoline scaffold also plays a significant role in modulating the molecule's properties and biological activity. The C2-methyl group can be chemically activated to participate in further synthetic transformations, allowing for the creation of more complex quinoline derivatives. acs.org

From a biological standpoint, the effect of a C2-methyl group can vary depending on the therapeutic target.

In some antimalarial contexts, substitution at C2 with a trifluoromethyl (CF3) group can enhance activity and reduce toxicity compared to other substituents. nih.gov

For certain anticancer quinolin-4-ones, small alkyl groups at the C2 position were found to be more advantageous for antineoplastic activity than larger aryl groups. researchgate.net

Conversely, in the development of antiviral compounds targeting the simian immunodeficiency virus (SIV), the introduction of a methyl group created steric hindrance that led to a decrease in activity compared to the unsubstituted analogue. nih.gov

These findings indicate that the C2 position is a sensitive site for modification, where the size and electronic nature of the substituent can significantly influence the compound's interaction with its biological target.

Positional Effects of Diverse Substitutions on the Quinoline Ring System

Extensive research has mapped out these positional effects for various therapeutic applications:

Position 3: In anticancer quinolin-4-ones, the substituent at C3 should ideally be coplanar with the quinoline ring. researchgate.net In a QSAR model for antimalarial activity, a hydrogen-bond acceptor at this position was found to decrease inhibitory activity. nih.gov

Position 5: For anti-infective quinolones, an amino group at C5 can contribute to antibacterial activity. slideshare.net In some anticancer derivatives, a methyl group at C-5 showed more potent activity than when it was placed at C-6. grafiati.com

Position 6: A fluorine atom at C6 is a well-established feature for enhancing the antibacterial activity of fluoroquinolones. slideshare.netresearchgate.net

Position 7: This is a highly adaptable site for modification. In fluoroquinolones, N-heterocycles like piperazine (B1678402) or pyrrolidine (B122466) at C7 are optimal for antimicrobial activity. researchgate.net In 4-aminoquinolines, a chloro group at C7 is critical for antimalarial efficacy. youtube.com

Position 8: For anticancer quinolin-4-ones, a methoxy (B1213986) group at C8 can improve antitumor properties. researchgate.net However, for mutagenicity, a fluorine atom at C8 did not cause a marked change in activity. nih.gov

This positional sensitivity highlights the defined three-dimensional pharmacophore required for interaction with specific biological targets.

SAR in Specific Therapeutic Areas

The general principles of quinoline SAR manifest in distinct patterns within specific disease contexts. The combination of substituents on this compound suggests potential applications in several therapeutic areas based on analogue studies.

Anticancer Activity: The quinoline scaffold is a mainstay in the development of anticancer agents. SAR studies have revealed that lipophilic groups and specific halogenation patterns are often beneficial. For instance, in 4-aminoquinoline-based anticancer agents, bulky lipophilic substitutions on a side chain attached at C4 were shown to increase antigrowth activity in breast cancer cell lines. nih.gov The presence of a chlorine atom on the quinoline ring, often at C7, is a common feature in many cytotoxic quinolines. nih.gov

Antimicrobial and Antifungal Activity: Halogenated quinolines are particularly noted for their potent antimicrobial effects. nih.gov The fluorine atom at C6 is a hallmark of the highly successful fluoroquinolone antibiotics. slideshare.net The C7 position is also critical, where substitutions modulate the spectrum of activity against Gram-positive and Gram-negative bacteria. researchgate.net

In the antifungal domain, derivatives of 8-hydroxyquinoline (B1678124) have shown significant activity. nih.gov A recent study on 8-fluoro-2,3-dimethylquinolin-4-yl esters demonstrated that these compounds possess good antifungal properties, with activity dependent on the nature of the ester substituent. nih.gov

Structural Requirements for Anticancer Activity of Quinoline Derivatives

Quinoline derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as inhibiting cell growth, inducing apoptosis (programmed cell death), preventing angiogenesis (the formation of new blood vessels that feed a tumor), and disrupting cell migration. researchgate.netarabjchem.orgresearchgate.net The anticancer activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring.

Key structural features that influence the anticancer activity of quinoline derivatives include:

Substitution at the C-4 position: The introduction of various groups at the 4-position of the quinoline ring has been a successful strategy in developing new anticancer agents. nih.govnih.gov For instance, 4-substituted aminoquinolines have been designed to target specific kinases involved in cancer cell signaling. nih.gov

Substitution at the C-2 position: The nature of the substituent at the C-2 position significantly impacts cytotoxicity. 2-Arylquinoline derivatives have shown a better activity profile against various cancer cell lines compared to 2-acetamido-2-methyl-tetrahydroquinolines. rsc.org

Substitution at the C-6 and C-7 positions: The presence of specific groups at these positions can enhance anticancer activity. For example, 2-(3-chlorophenyl)-6,7-dimethoxyquinoline has demonstrated considerable cytotoxic activity against human colon and lung cancer cell lines. researchgate.net

Halogenation: The presence of halogens, such as chlorine and fluorine, can significantly influence the anticancer properties of quinoline derivatives. researchgate.net For example, in a series of 3-phenyltrifluoromethyl quinoline derivatives, the presence of an electronegative group on the phenyl ring at the R position enhanced the growth inhibitory action against breast cancer cell lines. researchgate.net

Lipophilicity: The lipophilicity (the ability to dissolve in fats, oils, and lipids) of quinoline derivatives, as indicated by their cLogP values, has been correlated with their cytotoxic effects. More lipophilic aromatic quinolines have shown better IC50 values (a measure of the concentration of a drug that is required for 50% inhibition in vitro) in certain cancer cell lines. rsc.org

Table 1: SAR of Quinoline Derivatives for Anticancer Activity

| Position of Substitution | Substituent Type | Influence on Anticancer Activity |

|---|---|---|

| C-2 | Aryl groups | Generally enhances activity compared to saturated groups. rsc.org |

| C-3 | Phenyltrifluoromethyl with electronegative groups | Increased growth inhibitory action. researchgate.net |

| C-4 | Amino groups | Can be tailored to target specific kinases. nih.gov |

| C-6, C-7 | Dimethoxy groups | Showed considerable cytotoxicity in specific cancer cell lines. researchgate.net |

| General | Increased lipophilicity | Correlated with improved cytotoxicity in some cases. rsc.org |

Structural Determinants for Antimicrobial Activity of Halogenated Quinolines

Halogenated quinolines represent an important class of antimicrobial agents. nih.govmdpi.com The presence and position of halogen atoms, along with other substituents, play a crucial role in determining their spectrum of activity and potency.

The antimicrobial activity of halogenated quinolines is influenced by several structural factors:

Halogen at the C-8 position: A halogen, such as fluorine or chlorine, at the 8-position can improve oral absorption and activity against anaerobic bacteria. nih.gov

Fluorine at the C-6 position: The presence of a fluorine atom at the C-6 position is a key feature of fluoroquinolone antibiotics and is known to increase cell wall penetration. youtube.com

Substituent at the C-7 position: An alkylated pyrrolidine or piperazine at the C-7 position can increase serum half-life and potency against Gram-positive bacteria. nih.gov

Substituent at the C-4 position: The 4-oxo group is generally considered mandatory for antibacterial activity in quinolones. youtube.com

Hybrid Molecules: The synthesis of hybrid molecules incorporating the quinoline scaffold with other antimicrobial pharmacophores is a promising strategy. For example, quinoline-based hydroxyimidazolium hybrids have shown notable antifungal activity. nih.gov

Table 2: SAR of Halogenated Quinolines for Antimicrobial Activity

| Position of Substitution | Substituent Type | Influence on Antimicrobial Activity |

|---|---|---|

| N-1 | Cyclopropyl group | Improves overall potency. nih.gov |

| C-4 | Oxo group | Considered essential for antibacterial activity. youtube.com |

| C-6 | Fluorine | Increases cell wall penetration. youtube.com |

| C-7 | Alkylated pyrrolidine or piperazine | Increases potency against Gram-positive bacteria. nih.gov |

| C-8 | Fluorine or Chlorine | Improves oral absorption and activity against anaerobes. nih.gov |

SAR for Multidrug Resistance Reversal Agents

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govnih.gov Certain quinoline derivatives have been identified as effective MDR reversal agents, and their activity is closely linked to their structural features.

The key structural requirements for quinoline-based MDR reversal agents include:

Hydrophobic Moiety: Highly active compounds often possess two aryl rings in their hydrophobic moiety that deviate from a common plane, allowing for interaction with hydrogen bond donors of P-gp. nih.gov

Basic Nitrogen Atom: The presence of a basic nitrogen atom, for instance in a piperazine ring, is a major structural feature that influences MDR-reversing activities. nih.gov

Distance between Moieties: In highly active compounds, a minimum distance of 5 Å between the hydrophobic moiety and the basic nitrogen atom is often required. nih.gov

Lipophilicity and Molecular Weight: MDR reversal activity is correlated with higher lipophilicity (C log P) and molecular weight (log Mw). nih.gov A log P value of 2.92 or higher is suggested for a highly effective P-gp modulator candidate. nih.gov

Longest Chain of the Molecule: A longer molecular axis (18-atom-long or longer) is also considered beneficial for P-gp inhibitory activity. nih.gov

Table 3: SAR of Quinoline Derivatives as MDR Reversal Agents

| Structural Feature | Requirement for High Activity | Reference |

|---|---|---|

| Hydrophobic Moiety | Two non-coplanar aryl rings | nih.gov |

| Basic Nitrogen | Presence of a basic tertiary nitrogen | nih.govnih.gov |

| Spacer Length | Minimum 5 Å between hydrophobic moiety and basic nitrogen | nih.gov |

| Lipophilicity (log P) | ≥ 2.92 | nih.gov |

| Molecular Axis | ≥ 18 atoms long | nih.gov |

SAR for NMDA Receptor and Adrenoceptor Antagonism

Quinoline derivatives have also been investigated for their activity as antagonists of N-methyl-D-aspartate (NMDA) receptors and adrenoceptors, which are implicated in various neurological and physiological processes. acs.orgacs.orgnih.gov

For NMDA receptor antagonism , while specific SAR data for this compound is not extensively detailed in the provided results, the general quinoline scaffold is a known framework for developing NMDA receptor antagonists. nih.gov

For α2C-adrenoceptor antagonism , a series of 4-aminoquinolines has been synthesized and evaluated, revealing critical structural requirements for high potency and selectivity. acs.orgacs.org

Key SAR findings for quinoline-based α2C-adrenoceptor antagonists include:

Substitution at the C-3 position: An absolute requirement for a substituent at the 3-position of the quinoline ring is critical for activity. acs.orgacs.org

Substitution on the Piperazine Ring: Substitutions at the 3-position of a piperazine ring attached to the quinoline scaffold exert a significant and stereospecific beneficial effect on α2C-adrenoceptor affinity and potency. acs.orgacs.org

Nature of the Linker: The 4-aminoquinoline core is a key structural feature. acs.orgacs.org

Table 4: SAR of Quinoline Derivatives for α2C-Adrenoceptor Antagonism

| Position of Substitution | Requirement for High Activity | Reference |

|---|---|---|

| Quinoline C-3 | Essential to have a substituent | acs.orgacs.org |

| Piperazine C-3 | Stereospecific substitution enhances affinity and potency | acs.orgacs.org |

| Quinoline C-4 | Amino linkage is a key feature | acs.orgacs.org |

Computational Chemistry and in Silico Approaches in Quinoline Research

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, molecular properties, and reactivity of chemical compounds. nih.govacs.org By calculating the electron density, DFT can accurately predict various parameters that are crucial for understanding the behavior of a molecule like 4-Chloro-8-fluoro-2-methylquinoline.

Detailed Research Findings: DFT calculations are employed to optimize the molecular geometry of quinoline (B57606) derivatives and to determine their electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

For this compound, DFT would predict how the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methyl group influence the electron distribution across the quinoline ring system. These substitutions are known to modulate the molecule's reactivity and its potential as a building block in synthesis. For instance, computational studies on similar quinoline structures help predict which positions are more susceptible to nucleophilic or electrophilic attack. researchgate.net DFT is also used to simulate spectroscopic properties like infrared and NMR spectra, aiding in the structural confirmation of synthesized compounds. researchgate.net

Table 1: Representative Molecular Properties from DFT Calculations for Quinoline Derivatives Note: This table presents typical parameters obtained from DFT calculations for quinoline derivatives as specific data for this compound is not available in the provided sources. Values are illustrative.

| Molecular Descriptor | Typical Value/Information Gained | Significance in Reactivity Analysis |

|---|---|---|

| HOMO Energy | -6 to -7 eV | Indicates electron-donating capability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | -1 to -2 eV | Indicates electron-accepting capability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | ~4 to 5 eV | Correlates with chemical stability; a smaller gap suggests higher polarizability and reactivity. researchgate.net |

| Molecular Electrostatic Potential (MEP) | Map of charge distribution | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites for reactions. |

Molecular Docking Studies for Target Identification and Ligand-Protein Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. rsc.orgijprajournal.com This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. nih.gov

Detailed Research Findings: For this compound, molecular docking studies would involve placing the molecule into the binding site of a known protein target. The process evaluates various binding poses and scores them based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces to predict the most stable binding conformation. numberanalytics.com

Given the known biological activities of quinoline derivatives, potential targets for docking studies of this compound could include bacterial DNA gyrase , viral enzymes like HIV reverse transcriptase nih.gov, or protein kinases involved in cancer pathways. mdpi.com Docking simulations can reveal key amino acid residues that interact with the ligand. For example, the nitrogen atom in the quinoline ring might act as a hydrogen bond acceptor, while the halogen substituents (chlorine and fluorine) could form halogen bonds or other hydrophobic interactions, potentially enhancing binding affinity. These insights are crucial for structure-activity relationship (SAR) studies and for designing derivatives with improved potency and selectivity. nih.govnih.gov

Table 2: Example Outputs from a Molecular Docking Study Note: This table illustrates the type of data generated from a hypothetical docking of this compound into a protein active site.

| Parameter | Description | Example Finding |

|---|---|---|

| Binding Affinity/Score | Estimated free energy of binding (e.g., in kcal/mol). | -8.5 kcal/mol |

| Key Interacting Residues | Amino acids in the protein's active site that form significant interactions with the ligand. | TYR 210, ASP 85, VAL 120 |

| Types of Interactions | Specific non-covalent bonds formed between the ligand and protein. | Hydrogen bond with ASP 85; π-π stacking with TYR 210; Hydrophobic interaction with VAL 120. |

| Predicted Pose | The 3D orientation of the ligand within the binding pocket. | Quinoline ring buried in hydrophobic pocket; 8-fluoro group oriented towards a polar residue. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. acs.orgmdpi.com By building these models, the efficacy of new or untested compounds like this compound can be predicted. researchgate.net

Detailed Research Findings: A QSAR study begins with a dataset of quinoline derivatives with known biological activities (e.g., IC₅₀ values for enzyme inhibition). For each molecule, a set of numerical "descriptors" is calculated, which represent its physicochemical properties, such as steric (e.g., molecular weight), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) characteristics. jlu.edu.cn Using statistical methods like multiple linear regression or machine learning algorithms, a mathematical model is created that links these descriptors to the observed activity. nih.govturkjps.org

Such models have been successfully developed for various quinoline series to predict their anticancer, antimalarial, and antimicrobial activities. nih.govmdpi.com A robust QSAR model, once validated, could be used to predict the biological activity of this compound based on its calculated descriptors. The model can also provide insights into which structural features are most important for activity. For example, a QSAR model for quinoline-based kinase inhibitors might reveal that substitutions at the 8-position with an electronegative atom like fluorine are favorable for activity. mdpi.comrsc.org

Table 3: Common Molecular Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor Category | Example Descriptor | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution and electronic reactivity. |

| Steric/Topological | Molecular Weight, Molar Refractivity | Size, shape, and bulk of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Thermodynamic | Heat of Formation | Enthalpy of the molecule. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing detailed information on the conformational flexibility and stability of ligand-protein complexes. numberanalytics.comnih.gov

Detailed Research Findings: An MD simulation would typically start with the best-docked pose of this compound in its protein target, submerged in a simulated aqueous environment. mdsim360.com Over a simulation period (nanoseconds to microseconds), the trajectory of every atom is tracked. This allows researchers to assess the stability of the initial binding pose, observe conformational changes in both the ligand and the protein, and analyze the persistence of key interactions like hydrogen bonds. rsc.orgnih.gov

MD simulations are crucial for validating docking results and gaining a deeper understanding of the binding mechanism. nih.govrsc.org For instance, a simulation could reveal that the initial docked pose is unstable and that the ligand shifts to a more favorable, alternative binding mode. It can also highlight the role of water molecules in mediating ligand-protein interactions and provide a basis for calculating binding free energies with higher accuracy than docking scores alone. nih.gov This dynamic information is invaluable for optimizing lead compounds.

Table 4: Key Insights from Molecular Dynamics (MD) Simulations

| Analysis Type | Information Gained | Relevance to Drug Design |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the stability of the ligand in the binding pocket and the protein structure over time. | Confirms if the ligand-protein complex is stable. |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible and rigid regions of the protein upon ligand binding. | Highlights which parts of the protein are affected by the ligand's presence. |

| Interaction Analysis | Tracks the formation and breaking of hydrogen bonds and other interactions over time. | Identifies the most persistent and important interactions for binding affinity. |

| Binding Free Energy Calculation | Provides a more accurate estimation of binding affinity (e.g., MM/PBSA, MM/GBSA). | Helps in ranking and prioritizing compounds more reliably than docking scores. |

In Silico Mechanistic Studies and Pharmacokinetic Profiling

Beyond predicting binding and activity, computational methods are vital for assessing the drug-likeness of a compound, including its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). ijprajournal.com These in silico predictions help identify potential liabilities early in the drug discovery pipeline, saving time and resources. turkjps.org

Detailed Research Findings: For this compound, various computational models can predict its ADMET profile. For example, its oral bioavailability can be estimated based on rules like Lipinski's Rule of Five, which considers properties like molecular weight, LogP, and the number of hydrogen bond donors and acceptors. In silico tools can predict whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes (e.g., Cytochrome P450s) or drug transporters (e.g., P-glycoprotein). stmjournals.com

Toxicity profiling can also be performed computationally by screening the molecule against known toxicophores (chemical substructures associated with toxicity) and using QSAR-based models to predict potential adverse effects. turkjps.org These in silico mechanistic and pharmacokinetic assessments provide a comprehensive profile of a compound's potential behavior in a biological system, guiding its optimization to improve drug-like properties and reduce the risk of failure in later clinical stages.

Table 5: Representative In Silico ADMET Profile for a Quinoline Derivative Note: This table shows typical ADMET parameters predicted using computational tools. The values are illustrative for a quinoline-like molecule.

| ADMET Property | Prediction Method | Predicted Outcome for a Drug Candidate |

|---|---|---|

| Aqueous Solubility | Calculation based on LogS | Moderate to Low |

| Human Intestinal Absorption (HIA) | QSAR Model | High (>90%) |

| Blood-Brain Barrier (BBB) Penetration | Classification Model | Likely to penetrate |

| CYP2D6 Inhibition | Docking/QSAR Model | Potential Inhibitor |

| Hepatotoxicity | Structural Alert/Model | Low Probability |

| Ames Mutagenicity | Structural Alert/Model | Non-mutagenic |

Future Perspectives in Drug Discovery and Development of Halogenated Quinolines

Rational Drug Design Strategies for Novel Quinoline (B57606) Therapeutics

Rational drug design, a cornerstone of modern medicinal chemistry, leverages the understanding of drug-target interactions to design and synthesize new, more effective therapeutic agents. researchgate.net For quinoline-based compounds, this approach involves the strategic modification of the quinoline core to enhance potency, selectivity, and pharmacokinetic properties. nih.govmanchester.ac.uk

The subject of this article, 4-Chloro-8-fluoro-2-methylquinoline, is a molecule ripe for exploration through rational design. Its structure presents multiple avenues for modification. The chlorine atom at the 4-position and the fluorine atom at the 8-position are key modulators of the molecule's electronic and lipophilic character, which in turn influences its biological activity. The methyl group at the 2-position also offers a site for synthetic alteration.

Computational modeling and structure-activity relationship (SAR) studies are central to the rational design of new derivatives of this compound. By creating a library of virtual analogs with modifications at these key positions, researchers can predict their binding affinity to various biological targets. This in silico screening helps prioritize the synthesis of compounds with the highest potential for desired therapeutic effects, such as antimicrobial or anticancer activities. mdpi.com

Development of Multi-Target Ligands and Prodrug Approaches

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has spurred the development of multi-target ligands, single molecules designed to interact with several targets simultaneously, potentially offering greater efficacy and a lower likelihood of drug resistance. nih.gov The quinoline scaffold is a promising framework for the design of such multi-target agents. researchgate.net

For this compound, a multi-target approach could involve designing derivatives that not only interact with a primary target but also modulate the activity of other relevant proteins. For instance, in the context of cancer, a derivative could be designed to inhibit a specific kinase while also targeting enzymes involved in tumor metabolism.

Another critical strategy in drug development is the use of prodrugs. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body. acs.orgnih.govrsc.org This approach can be used to overcome various challenges, including poor solubility, low bioavailability, and off-target toxicity. acs.orgnih.govrsc.org For this compound, a prodrug could be synthesized by attaching a promoiety to the molecule, which is later cleaved by enzymes in the body to release the active drug at the desired site of action.

Combination Therapy Strategies involving Halogenated Quinolines

Combination therapy, the use of two or more drugs to treat a single disease, is a standard of care in many areas, including cancer and infectious diseases. mdpi.com This approach can lead to synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects, and can also help to prevent the development of drug resistance. mdpi.com

Halogenated quinolines have been investigated in combination with other therapeutic agents. nih.gov For instance, studies have explored the combination of quinoline-based antimalarials with other drugs to enhance their efficacy against resistant strains of the malaria parasite. mdpi.comnih.gov While specific studies on this compound in combination therapies are not yet prevalent in the literature, its potential as a component in such regimens warrants investigation. Future research could explore its synergistic effects with existing antibiotics, chemotherapeutic agents, or other targeted therapies.

Addressing Bioavailability and Potential Off-Target Effects in Quinoline-Based Drug Development

A significant hurdle in the development of any new drug is ensuring adequate bioavailability, which is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. nih.govacs.org Poor bioavailability can render an otherwise potent compound ineffective. The physicochemical properties of this compound, such as its lipophilicity, will play a crucial role in its absorption and distribution in the body. nih.gov

Strategies to enhance the bioavailability of quinoline derivatives include the aforementioned prodrug approach and the formulation of the drug with absorption enhancers. acs.orgnih.govrsc.org

Another critical aspect of drug development is the assessment of potential off-target effects, where a drug interacts with unintended biological targets, potentially leading to adverse effects. For this compound, comprehensive preclinical profiling is necessary to identify any such interactions. This involves screening the compound against a panel of receptors, enzymes, and ion channels to build a detailed picture of its pharmacological profile.

Preclinical Validation and Translational Challenges

Before a new drug candidate can be tested in humans, it must undergo rigorous preclinical validation in cellular and animal models of disease. This stage of research is essential to establish the compound's proof-of-concept, determine its efficacy, and assess its safety profile. For this compound, preclinical studies would involve evaluating its activity in relevant in vitro and in vivo models. mdpi.com

Translating promising preclinical findings into successful clinical outcomes is a major challenge in drug development. Many compounds that show promise in the laboratory fail to demonstrate efficacy or are found to be unsafe in human trials. For halogenated quinolines like this compound, potential translational challenges could include differences in metabolism between animal models and humans, unforeseen toxicities, and difficulties in achieving therapeutic concentrations at the target site in patients. Overcoming these challenges will require careful preclinical study design and a deep understanding of the compound's pharmacology.

常见问题

Q. What are the recommended synthetic routes for 4-chloro-8-fluoro-2-methylquinoline, and how do reaction conditions influence yield?

The synthesis of quinoline derivatives often employs condensation reactions followed by halogenation. For example, 2-chloro-8-methylquinoline derivatives can be synthesized via Vilsmeier-Haack formylation using phosphorus oxychloride (POCl₃) and DMF . Fluorination at the 8-position may require selective fluorinating agents (e.g., Selectfluor®) under anhydrous conditions. Key parameters include temperature (optimized at 353–363 K for esterification reactions ), solvent choice (methanol or ethanol for recrystallization ), and stoichiometric control of halogenating agents to avoid over-substitution. Yields typically range from 60–90% depending on purification methods .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL, SHELXS) are widely used for structure refinement, particularly for analyzing planarity and dihedral angles in quinoline rings. For example, deviations from planarity in similar compounds are reported as ≤0.04 Å .

- NMR spectroscopy : ¹⁹F NMR is critical for confirming fluorine substitution, while ¹H/¹³C NMR identifies methyl and chloro groups. Chemical shifts for analogous compounds: δ ~2.5 ppm (CH₃), ~160 ppm (C-Cl) .

- Mass spectrometry : High-resolution ESI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₈ClF₃N).

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity data (e.g., antimicrobial vs. cytotoxic effects) often arise from variations in assay conditions. To address this:

- Standardize protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v) .